molecular formula C20H16FN3O4S2 B12113745 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12113745
M. Wt: 445.5 g/mol
InChI Key: XDMZDRNYKIVYIW-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a thiadiazole ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride derivative, which can be synthesized from furan-2-carboxylic acid using thionyl chloride . This intermediate is then reacted with 2-fluorophenylboronic acid in the presence of a palladium catalyst to form the 5-(2-fluorophenyl)furan-2-carbonyl chloride .

The next step involves the formation of the thiadiazole ring, which can be achieved by reacting the appropriate thiosemicarbazide with the furan-2-carbonyl chloride derivative under acidic conditions . The final step is the cyclization reaction to form the pyrrolone core, which can be accomplished by treating the intermediate with a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the multi-step synthesis, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16FN3O4S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16FN3O4S2/c1-2-10-29-20-23-22-19(30-20)24-15(11-6-3-4-7-12(11)21)14(17(26)18(24)27)16(25)13-8-5-9-28-13/h3-9,15,26H,2,10H2,1H3

InChI Key

XDMZDRNYKIVYIW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4F

Origin of Product

United States

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